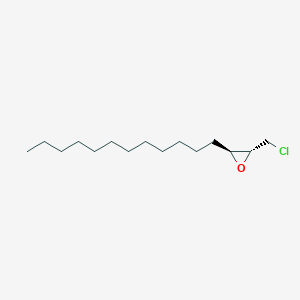![molecular formula C10H17N5O B14219842 N-(6-Aminopyridin-2-yl)-N'-[2-(dimethylamino)ethyl]urea CAS No. 827589-12-8](/img/structure/B14219842.png)
N-(6-Aminopyridin-2-yl)-N'-[2-(dimethylamino)ethyl]urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(6-Aminopyridin-2-yl)-N’-[2-(dimethylamino)ethyl]urea is a synthetic organic compound that features a pyridine ring substituted with an amino group and a urea moiety linked to a dimethylaminoethyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-Aminopyridin-2-yl)-N’-[2-(dimethylamino)ethyl]urea typically involves the following steps:
Starting Materials: The synthesis begins with 6-aminopyridine and 2-(dimethylamino)ethyl isocyanate.
Reaction Conditions: The reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran, under anhydrous conditions to prevent hydrolysis of the isocyanate.
Procedure: The 6-aminopyridine is dissolved in the solvent, and the isocyanate is added dropwise with stirring. The reaction mixture is then heated to reflux for several hours to ensure complete reaction.
Purification: The product is purified by recrystallization or column chromatography.
Industrial Production Methods
For industrial-scale production, the process may be optimized to increase yield and reduce costs. This could involve the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反应分析
Types of Reactions
N-(6-Aminopyridin-2-yl)-N’-[2-(dimethylamino)ethyl]urea can undergo various chemical reactions, including:
Oxidation: The amino group on the pyridine ring can be oxidized to form nitro derivatives.
Reduction: The urea moiety can be reduced to form corresponding amines.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Nitro derivatives of the pyridine ring.
Reduction: Amines derived from the urea moiety.
Substitution: Various substituted urea derivatives.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its role as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving dysregulated enzyme activity.
Industry: Utilized in the development of new materials with specific properties.
作用机制
The mechanism of action of N-(6-Aminopyridin-2-yl)-N’-[2-(dimethylamino)ethyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may modulate receptor function by binding to receptor sites. The exact pathways and molecular targets would depend on the specific application and require detailed biochemical studies.
相似化合物的比较
Similar Compounds
- N-(6-Aminopyridin-2-yl)-N’-[2-(methylamino)ethyl]urea
- N-(6-Aminopyridin-2-yl)-N’-[2-(ethylamino)ethyl]urea
- N-(6-Aminopyridin-2-yl)-N’-[2-(dimethylamino)propyl]urea
Uniqueness
N-(6-Aminopyridin-2-yl)-N’-[2-(dimethylamino)ethyl]urea is unique due to its specific substitution pattern, which may confer distinct biological activity or chemical reactivity compared to its analogs. The presence of the dimethylamino group can influence the compound’s solubility, stability, and interaction with biological targets.
属性
CAS 编号 |
827589-12-8 |
|---|---|
分子式 |
C10H17N5O |
分子量 |
223.28 g/mol |
IUPAC 名称 |
1-(6-aminopyridin-2-yl)-3-[2-(dimethylamino)ethyl]urea |
InChI |
InChI=1S/C10H17N5O/c1-15(2)7-6-12-10(16)14-9-5-3-4-8(11)13-9/h3-5H,6-7H2,1-2H3,(H4,11,12,13,14,16) |
InChI 键 |
OVLDKWMNZBIHAL-UHFFFAOYSA-N |
规范 SMILES |
CN(C)CCNC(=O)NC1=CC=CC(=N1)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[2-(2-Bromophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]phenol](/img/structure/B14219759.png)
![2-Naphthalenesulfonamide,6-chloro-N-[(3S)-1-[3-fluoro-2'-(methylsulfonyl)[1,1'-biphenyl]-4-yl]-2-oxo-3-pyrrolidinyl]-](/img/structure/B14219763.png)
![N-{1-[4-(Difluoromethoxy)phenyl]-2-(methylsulfanyl)ethylidene}hydroxylamine](/img/structure/B14219768.png)
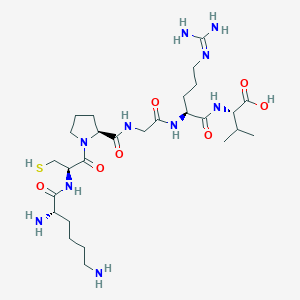

![3-{[(5-Bromopyridin-3-yl)amino]methyl}phenol](/img/structure/B14219788.png)
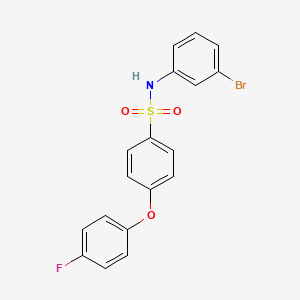
methyl}pyridine](/img/structure/B14219795.png)
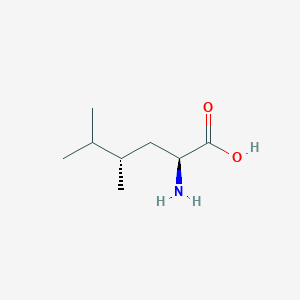
![2-{5-[(5-Phenylpentyl)sulfanyl]-1,3,4-oxadiazol-2-YL}pyridine](/img/structure/B14219807.png)
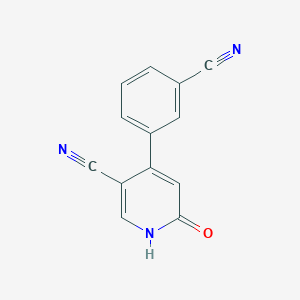
![2-[(2-{[3-(Cyanomethyl)phenyl]ethynyl}phenyl)ethynyl]benzonitrile](/img/structure/B14219816.png)
